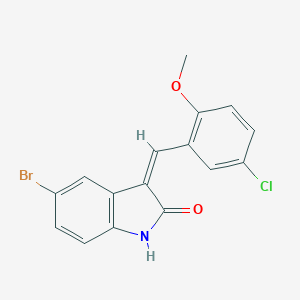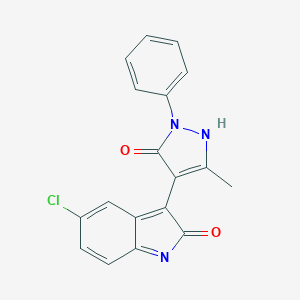
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BM-21, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one may act by inhibiting the activity of enzymes involved in DNA replication and repair, which leads to the induction of apoptosis in cancer cells. Additionally, (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. However, the exact biochemical and physiological effects of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its ease of synthesis. (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized using a simple, one-pot, three-component reaction, which makes it a cost-effective option for researchers. Additionally, (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various in vitro studies, making it a potential candidate for further development.
However, there are also limitations to using (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the exact mechanism of action of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is still not fully understood, which makes it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for the research and development of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate the use of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one as a potential cancer therapy. Further studies are needed to optimize the dosage and administration of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one and to investigate its safety and efficacy in vivo.
Another potential direction is to investigate the use of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one as a potential antibiotic. Further studies are needed to optimize the use of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one against different types of bacteria and fungi and to investigate its potential for the development of new antibiotics.
Overall, (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various in vitro studies, making it a potential candidate for further development in various fields. However, further research is needed to fully understand its mechanism of action and to optimize its use in drug development.
Métodos De Síntesis
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized using a multicomponent reaction between 5-chloro-2-methoxybenzaldehyde, 5-bromoindoline-2,3-dione, and aniline in the presence of a catalyst. The reaction proceeds via a one-pot, three-component condensation reaction, which results in the formation of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one as a yellow solid.
Aplicaciones Científicas De Investigación
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown potential as a promising lead compound for the development of new drugs. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
Nombre del producto |
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C16H11BrClNO2 |
Peso molecular |
364.62 g/mol |
Nombre IUPAC |
(3Z)-5-bromo-3-[(5-chloro-2-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H11BrClNO2/c1-21-15-5-3-11(18)6-9(15)7-13-12-8-10(17)2-4-14(12)19-16(13)20/h2-8H,1H3,(H,19,20)/b13-7- |
Clave InChI |
XPAWKIXEULNEGZ-QPEQYQDCSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Cl)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C3=C(C=CC(=C3)Br)NC2=O |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dibromo-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B307701.png)
![2-Bromo-4-chloro-6-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307703.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307704.png)
![2-Ethoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307706.png)
![7-Acetyl-3-(allylsulfanyl)-6-[5-(4-bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307707.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-bromo-4-chlorophenyl acetate](/img/structure/B307708.png)

![7-Acetyl-6-[4-(allyloxy)phenyl]-3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307710.png)
![[6-(4-bromophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307711.png)
![4-[3-(Ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307712.png)
![5-(3,5-Dibromo-2-ethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307716.png)
![3-(Allylsulfanyl)-10-bromo-6-{2-nitrophenyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307717.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(5-chloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B307718.png)
![7-Acetyl-3-(allylthio)-6-(3-bromo-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307719.png)